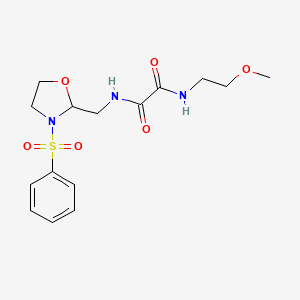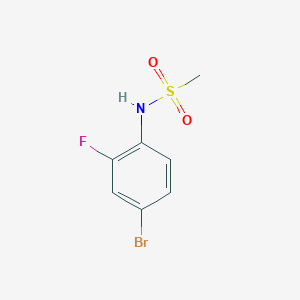
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with the molecular formula C22H28N4O3. This compound features an indole ring, which is a common structure in many biologically active molecules, and a cycloheptyl group, which adds to its unique chemical properties. The compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carboxaldehyde with cycloheptylamine under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to a cyclization reaction using an appropriate oxidizing agent, such as potassium permanganate, to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the cycloheptyl group are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar solvents at room temperature or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds with different biological activities.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The cycloheptyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.
Comparación Con Compuestos Similares
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:
N-cyclohexyl-2-(1H-indol-3-yl)acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group, which may affect its biological activity and binding properties.
N-cycloheptyl-2-(2,2-diphenylacetamido)-3-(1H-indol-3-yl)propanamide: A more complex derivative with additional functional groups, potentially leading to different biological activities.
Indole-3-carboxamide derivatives: A broad class of compounds with varying substituents on the indole ring, each with unique biological properties and applications.
The uniqueness of this compound lies in its specific combination of the indole ring and the cycloheptyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(14-11-18-15-10-6-5-9-13(14)15)17(21)19-12-7-3-1-2-4-8-12/h5-6,9-12,18H,1-4,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADKNVQCGGQBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)
![1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-YL]-N-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2557093.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)
![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)
![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)


![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2557105.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)

